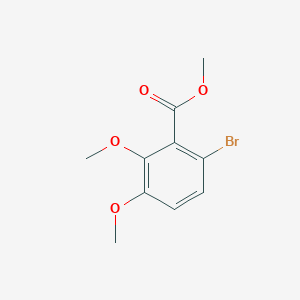

Methyl 6-bromo-2,3-dimethoxybenzoate

Description

BenchChem offers high-quality Methyl 6-bromo-2,3-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2,3-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2,3-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWLJHHVEGPBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458834 | |

| Record name | Methyl 6-bromo-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-77-4 | |

| Record name | Methyl 6-bromo-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Brominated Benzoate Esters in Contemporary Chemical Research

Brominated benzoate (B1203000) esters represent a significant class of reagents in modern organic chemistry, primarily due to the synthetic versatility imparted by the bromine atom. The carbon-bromine bond serves as a key reactive site, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Significance As a Key Synthetic Building Block for Complex Molecules

The true value of Methyl 6-bromo-2,3-dimethoxybenzoate is demonstrated in its application as a foundational component in the total synthesis of natural products and other complex organic molecules. Its utility is prominently showcased in the synthesis of the Arnottin alkaloids, specifically Arnottin I and Arnottin II. In this synthetic route, Methyl 6-bromo-2,3-dimethoxybenzoate serves as a crucial precursor for a key intermediate.

Researchers have successfully employed this compound in a Suzuki-Miyaura cross-coupling reaction with furan-3-boronic acid. nih.gov This reaction selectively replaces the bromine atom with a furan (B31954) ring, a critical step in building the core structure of the target natural products. The reaction proceeds with high efficiency, demonstrating the reliability of Methyl 6-bromo-2,3-dimethoxybenzoate as a coupling partner.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|---|---|

| Methyl 6-bromo-2,3-dimethoxybenzoate | Furan-3-boronic acid | Pd(PPh3)2Cl2 | K2CO3 | DMF/H2O | 90 °C | 82% | Methyl 6-(furan-3-yl)-2,3-dimethoxybenzoate |

This successful application underscores the importance of Methyl 6-bromo-2,3-dimethoxybenzoate as a readily available and reactive building block for introducing a specific, functionalized aromatic moiety into a larger, more complex molecule.

Overview of Principal Research Trajectories for Methyl 6 Bromo 2,3 Dimethoxybenzoate

Direct Halogenation Approaches to Brominated Dimethoxybenzoates

Direct halogenation is a common and straightforward approach to introduce a bromine atom onto the aromatic ring of dimethoxybenzoic acid derivatives. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction, directing the electrophilic attack to the desired position on the aromatic ring.

Regioselective Bromination of Dimethoxybenzoic Acid Derivatives

The synthesis of the precursor, 6-bromo-2,3-dimethoxybenzoic acid, can be achieved by the direct bromination of 2,3-dimethoxybenzoic acid. biosynth.com The electron-donating nature of the two methoxy (B1213986) groups and the electron-withdrawing, meta-directing carboxyl group governs the position of bromination. The methoxy groups strongly activate the ring towards electrophilic substitution, primarily at the ortho and para positions. In the case of 2,3-dimethoxybenzoic acid, the position para to the 2-methoxy group (C-5) and ortho to the 3-methoxy group (C-4) are activated, as is the position ortho to the 2-methoxy group (C-1, which is substituted) and para to the 3-methoxy group (C-6). The interplay of these directing effects is crucial for achieving the desired 6-bromo isomer.

A variety of brominating agents and reaction conditions have been investigated for the halogenation of activated aromatic systems like dimethoxybenzoic acids. The choice of reagent can significantly influence the reaction's efficiency and selectivity.

Commonly employed brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and dibromoisocyanuric acid (DBI). commonorganicchemistry.comgoogle.commanac-inc.co.jp NBS is a versatile and widely used reagent for aromatic brominations, often employed in polar solvents like dimethylformamide (DMF). scielo.br For instance, the synthesis of 3-bromo-2,6-dimethoxybenzoic acid has been accomplished using bromine in dioxane or chloroform. google.comgoogle.com Another approach involves using NBS or DBDMH in an aqueous alkali solution, which can help scavenge the hydrogen bromide byproduct and potentially reduce side reactions. google.com More potent reagents like dibromoisocyanuric acid (DBI) are capable of brominating even deactivated aromatic rings under mild conditions. manac-inc.co.jp The reaction conditions, including solvent, temperature, and the presence of catalysts or additives, are critical parameters that must be optimized to achieve high yields of the desired product.

Below is a table summarizing various brominating agents and the conditions under which they are typically used for aromatic compounds.

| Brominating Agent | Typical Solvents | Reaction Conditions | Notes |

| N-Bromosuccinimide (NBS) | DMF, Acetonitrile, CCl₄ | Often requires a radical initiator (for benzylic bromination) or is used in polar solvents for aromatic substitution. commonorganicchemistry.comscielo.br | A versatile and commonly used reagent. google.com |

| Bromine (Br₂) | Acetic Acid, Dioxane, Chloroform | Can be used with or without a Lewis acid catalyst. google.com | A fundamental but hazardous reagent. |

| Dibromoisocyanuric acid (DBI) | Concentrated H₂SO₄, Dichloromethane | A powerful agent capable of brominating inactive rings under mild conditions. manac-inc.co.jp | Offers superior brominating ability compared to NBS. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CCl₄, CHCl₃, Aqueous Alkali | More stable and cost-effective on a bromine equivalent basis than NBS. google.com | Used as an alternative to NBS. |

| Potassium tribromide (KBr₃) | Water, Methylene dibromide | Favors monobromination and suppresses dibromination. google.com | A milder, more selective brominating agent. google.com |

Controlling the position of bromination on the dimethoxybenzoate ring is paramount. The regiochemical outcome is dictated by the directing effects of the substituents already present: the two activating methoxy groups and the deactivating carboxyl group. rsc.org

The methoxy group is a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. rsc.orgugent.be The carboxylic acid group is a meta-director. In 2,3-dimethoxybenzoic acid, the C-6 position is para to the methoxy group at C-3 and ortho to the methoxy group at C-2. This cumulative activation makes it a highly favorable site for electrophilic attack. Theoretical studies using density functional theory (DFT) confirm that the ortho/para directing effect of electron-donating groups like methoxy is due to a combination of strong electron delocalization and attractive interactions. rsc.orgugent.be

In cases where multiple positions are activated, reaction conditions can be tuned to favor one isomer over others. For arenes with activating substituents, bromination is often highly para-selective. nih.gov If the para position is blocked, the reaction proceeds at an available ortho position. nih.gov Alternative strategies, such as directed ortho-metalation using reagents like s-BuLi/TMEDA, can provide excellent regiocontrol by deprotonating a specific position ortho to a directing group (like a carboxylate), which can then be quenched with an electrophilic bromine source. organic-chemistry.org

Bromination of Related Aromatic Precursors (e.g., dimethoxybenzene derivatives)

An alternative synthetic route involves the bromination of a simpler aromatic precursor, such as a dimethoxybenzene derivative, followed by the introduction of the carboxyl and methyl ester functionalities. For example, 1,2-dimethoxybenzene (B1683551) can be brominated to yield 4-bromo-1,2-dimethoxybenzene. wku.edu Subsequent steps would be required to introduce the carboxyl group at the C-3 position and then esterify it.

Esterification Routes to Methyl Benzoate (B1203000) Core

The final step in many synthetic pathways to Methyl 6-bromo-2,3-dimethoxybenzoate is the conversion of the carboxylic acid group of 6-bromo-2,3-dimethoxybenzoic acid into a methyl ester. This transformation is a standard esterification reaction.

Methylation of Bromo-Dimethoxybenzoic Acids

Esterification of substituted benzoic acids is a well-established chemical transformation. A common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Recent advancements have explored the use of solid acid catalysts, such as titanium-zirconium solid acids, which offer advantages like easy separation and reusability. mdpi.com These catalysts have been shown to be effective for the esterification of benzoic acids bearing both electron-donating and electron-withdrawing groups. mdpi.com

Another reported method for esterification utilizes N-bromosuccinimide (NBS) as a catalyst under mild, neat reaction conditions (e.g., at 70 °C). nih.gov This approach avoids the use of strong acids and can be applied to a wide range of aryl and alkyl carboxylic acids. The general procedure involves stirring the carboxylic acid with the alcohol and a substoichiometric amount of NBS. nih.gov

The selection of the esterification method depends on factors such as the scale of the reaction, the stability of the starting material to the reaction conditions, and the desired purity of the final product.

Optimized Esterification Protocols and Yield Enhancement

The conversion of 6-bromo-2,3-dimethoxybenzoic acid to its corresponding methyl ester, Methyl 6-bromo-2,3-dimethoxybenzoate, is a critical step in its synthesis. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven reaction, and strategies to enhance yield focus on shifting the equilibrium toward the product side. libretexts.org This can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction. libretexts.org

For structurally similar compounds, such as substituted benzoic acids, various optimization protocols have been developed. Research into the esterification of 2,6-dimethoxybenzoic acid, a sterically hindered substrate, demonstrated that refluxing with absolute ethanol (B145695) and a catalytic amount of sulfuric acid can produce the corresponding ethyl ester in excellent yields (90%). mdpi.com This suggests that a similar approach using methanol would be highly effective for 6-bromo-2,3-dimethoxybenzoic acid.

Modern techniques have been employed to further enhance reaction efficiency. The use of sealed-vessel microwave conditions has been shown to reduce reaction times and improve yields for the Fischer esterification of various substituted benzoic acids. academicpublishers.orgresearchgate.net This method allows for rapid heating above the solvent's boiling point, accelerating the reaction rate. researchgate.net

Alternative catalytic systems have also been explored to create more environmentally friendly and efficient processes. Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been successfully used for the solvent-free esterification of substituted benzoic acids with alcohols, including methanol. ijstr.orgepa.gov These catalysts are easily separable from the reaction mixture, simplifying purification and reducing waste. ijstr.org The optimal conditions for this solid-phase catalysis were found to be an equimolar ratio of acid to alcohol with 10 wt% of the catalyst, heated at reflux for five hours, achieving very high yields. ijstr.org

The table below summarizes various conditions for the esterification of substituted benzoic acids, which are applicable to the synthesis of Methyl 6-bromo-2,3-dimethoxybenzoate.

| Method | Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Fischer Esterification | Sulfuric Acid (H₂SO₄) | Excess Methanol, Reflux | Cost-effective, simple procedure. | mdpi.com |

| Microwave-Assisted Synthesis | Sulfuric Acid (H₂SO₄) | Methanol, Sealed Vessel | Reduced reaction time, enhanced yields. | academicpublishers.orgresearchgate.net |

| Solid Acid Catalysis | Phosphoric Acid-Modified Montmorillonite K10 | Solvent-Free, Reflux | Environmentally friendly, easy catalyst removal, high yields. | ijstr.orgepa.gov |

Multi-step Synthetic Sequences from Key Dimethoxybenzene Intermediates

The synthesis of Methyl 6-bromo-2,3-dimethoxybenzoate fundamentally relies on the selective bromination of a 2,3-dimethoxy-substituted benzene (B151609) ring. The starting material is typically a derivative of 1,2-dimethoxybenzene. A common strategy involves the electrophilic aromatic substitution of a precursor like 2,3-dimethoxybenzaldehyde (B126229) or 2,3-dimethoxybenzoic acid.

One documented synthesis involves the direct bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent and dimethylformamide (DMF) as the solvent. scielo.br In this procedure, a solution of NBS in DMF is added dropwise to the aldehyde. The reaction proceeds at room temperature, and after stirring for an extended period (e.g., 48 hours), the product, 6-bromo-2,3-dimethoxybenzaldehyde, is precipitated by pouring the reaction mixture into ice water, achieving a 60% yield. scielo.br This intermediate can then be oxidized to the corresponding carboxylic acid and subsequently esterified.

The regioselectivity of bromination is directed by the existing methoxy groups. In 1,2-dimethoxybenzene systems, the electron-donating and ortho-, para-directing nature of the methoxy groups activates the aromatic ring for electrophilic substitution. The positions para to the methoxy groups (positions 4 and 5) and ortho (positions 3 and 6) are activated. In the case of 2,3-dimethoxybenzaldehyde, the deactivating effect of the aldehyde group and steric hindrance likely favor bromination at the 6-position.

Alternative bromination methods for dimethoxybenzene scaffolds have also been reported. A solvent-free methodology for the dibromination of 1,4-dimethoxybenzene (B90301) involves grinding the substrate with sodium bromide and Oxone®, yielding the dibrominated product in high yield (83%). youtube.com While this applies to a different isomer, the principle of using a solid-phase, environmentally cleaner approach is notable.

| Precursor | Brominating Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF), Room Temp | 6-bromo-2,3-dimethoxybenzaldehyde | 60% | scielo.br |

| 1,4-Dimethoxybenzene | Sodium Bromide (NaBr) / Oxone® | Solvent-free, Grinding | 1,4-dibromo-2,5-dimethoxybenzene | 83% | youtube.com |

| 2,6-Dimethoxybenzoic acid | Bromine (Br₂) | Dioxane / Trichloromethane | 3-bromo-2,6-dimethoxybenzoic acid | Not specified | google.com |

Aryl bromides, such as Methyl 6-bromo-2,3-dimethoxybenzoate, are valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom, enabling the construction of more complex molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are particularly effective with aryl bromides. For instance, the Negishi coupling, which pairs an organozinc reagent with an organic halide, is highly efficient for creating C-C bonds. This method is noted for its excellent functional group compatibility, allowing for the coupling of aryl bromides with reagents containing ester functionalities.

Sequential cross-coupling strategies are particularly powerful when a molecule contains multiple halides with different reactivities (e.g., an aryl iodide and an aryl bromide). The greater reactivity of aryl iodides allows for selective coupling at that position first, leaving the aryl bromide intact for a subsequent, different coupling reaction. While aryl bromides are less reactive than iodides, their coupling can be effectively achieved, sometimes requiring specific conditions like the addition of sodium iodide to facilitate the reaction.

Another significant transformation is the direct acylation of aryl bromides with aldehydes, catalyzed by a palladium-amine system. This method provides a straightforward route to alkyl aryl ketones, avoiding the need for pre-functionalized reagents. The reaction proceeds via the in situ formation of an enamine from the aldehyde, which then couples with the aryl bromide. This broadens the scope of functionalization beyond standard cross-coupling partners.

These sequential and direct functionalization strategies highlight the versatility of the aryl bromide moiety in Methyl 6-bromo-2,3-dimethoxybenzoate, positioning it as a key building block for synthesizing a diverse array of more complex derivatives.

Green Chemistry Considerations in the Synthesis of Methyl 6-bromo-2,3-dimethoxybenzoate

Traditional bromination methods often rely on molecular bromine (Br₂), a toxic, corrosive, and volatile reagent, and frequently use hazardous chlorinated solvents. Green chemistry principles aim to mitigate these issues by developing safer and more sustainable alternatives.

Several environmentally benign brominating systems have been developed that avoid the direct use of liquid bromine. One notable alternative is the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. This system generates bromine in situ and provides an efficient and practical alternative to conventional procedures. The reagents are stable, non-hazardous solids, and the use of water as a solvent aligns with green chemistry goals.

Another approach is the use of N-Bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle than liquid bromine. While NBS is a common laboratory reagent, its atom economy is not ideal, as only one bromine atom from the molecule is typically utilized. However, its use can eliminate the need for more hazardous reagents and solvents.

Other green bromination protocols include:

Aqueous Systems: Utilizing an aqueous aluminum tribromide (AlBr₃)-Br₂ system offers a rapid, mild, and cost-effective method for bromination without the need for organic solvents.

Solvent-Free Reactions: Quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), can be used under solvent-free thermal or microwave conditions. These reagents are solids and the reactions are often rapid and high-yielding.

Aerobic Bromination: A transition-metal-free aerobic bromination has been developed using sodium bromide (NaBr) or hydrobromic acid (HBr) as the bromine source, promoted by a catalytic amount of an ionic liquid. This method uses oxygen from the air as the oxidant.

Microwave-Assisted Synthesis: Performing brominations with NBS in greener solvents like diethyl carbonate under microwave irradiation can drastically reduce reaction times and improve yields compared to classic methods using solvents like carbon tetrachloride.

| Green Alternative | Reagents | Medium | Advantages | Reference |

|---|---|---|---|---|

| Bromide/Bromate Couple | NaBr / NaBrO₃ | Aqueous Acid | Stable, non-hazardous solid reagents; avoids liquid Br₂. | usm.my |

| Aqueous AlBr₃ System | AlBr₃-Br₂ | Aqueous | No organic solvent, rapid, cost-effective. | academicpublishers.org |

| Quaternary Ammonium Tribromides | e.g., TBATB | Solvent-Free | Solid reagent, no solvent, short reaction times. | biosynth.com |

| Aerobic Bromination | NaBr or HBr / O₂ | Ionic Liquid (cat.) | Uses air as oxidant, transition-metal-free. | google.com |

| Microwave-Assisted Bromination | NBS | Diethyl Carbonate | Fast, high yield, avoids hazardous solvents. | researchgate.net |

A key consideration is atom economy, which measures how much of the reactants' mass is incorporated into the final product. The ideal synthesis would maximize atom economy by choosing reactions that generate minimal byproducts. For the bromination step, in situ generation of bromine from a bromide/bromate couple is superior in this regard compared to reagents like NBS, which leaves behind a succinimide (B58015) byproduct.

The choice of solvent is another critical factor. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or diethyl carbonate, or eliminated entirely through solvent-free reaction conditions. The use of solid acid catalysts for the esterification step or quaternary ammonium tribromides for the bromination step exemplifies solvent-free approaches that significantly reduce waste and simplify product purification.

Finally, a truly sustainable pathway would consider the entire lifecycle of the chemicals involved, from the source of the starting materials to the disposal of waste. This includes using renewable feedstocks where possible and designing processes where catalysts can be recovered and reused. For example, solid acid catalysts used in the esterification step can often be filtered off and reactivated for subsequent batches, reducing both cost and environmental impact. By combining an environmentally benign bromination method with an efficient, catalyzed esterification and minimizing solvent use and energy input, a more sustainable and efficient synthesis of Methyl 6-bromo-2,3-dimethoxybenzoate can be achieved.

Halogen-Based Cross-Coupling Reactions

The bromine atom on the aromatic ring makes Methyl 6-bromo-2,3-dimethoxybenzoate an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used reaction to form biaryl compounds by reacting an aryl halide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnanochemres.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling is highly dependent on the stability and reactivity of the boronic acid partner. While many aryl and alkyl boronic acids are effective, certain classes of reagents present significant challenges.

Heteroarylboronic acids, such as those derived from furan (B31954), are particularly noteworthy for their utility in synthesizing compounds with important biological activity. However, they are often prone to decomposition through protodeboronation, especially under the basic reaction conditions, which can lead to low yields of the desired coupled product. nih.gov The instability of furan-2-ylboronic acid, for example, is a known issue that can limit its application. nih.gov

To overcome these limitations, more stable organoboron reagents have been developed. Potassium organotrifluoroborates (R-BF₃K) are a notable alternative, offering enhanced stability compared to their boronic acid counterparts. nih.gov They are often crystalline, monomeric solids with a longer shelf-life and can be more resistant to protodeboronation, leading to more reliable and higher-yielding coupling reactions, especially with challenging heteroaryl systems. nih.gov

Table 1: Scope of Suzuki-Miyaura Coupling with Different Boronic Acid Types This table illustrates the general scope and challenges associated with different boronic acid partners in Suzuki-Miyaura reactions.

| Boronic Acid Partner | Typical Reactivity | Limitations & Considerations | Potential Solution |

| Phenylboronic acid | High | Generally stable and reliable. | Standard conditions are usually effective. |

| Alkylboronic acids | Moderate to High | Can be less reactive than arylboronic acids. B-alkyl-9-BBN derivatives are often used. mdpi.com | Use of specialized ligands (e.g., SPhos) and bases (e.g., K₃PO₄). mdpi.com |

| Furan-3-boronic acid | Low to Moderate | Prone to protodeboronation under reaction conditions, leading to low yields. nih.gov | Use of more stable derivatives like potassium furan-3-yltrifluoroborate. nih.gov |

| Pyridine-boronic acids | Moderate | Can be challenging due to potential catalyst inhibition by the nitrogen atom. | Anhydrous conditions and specific ligand/base combinations can improve results. nih.gov |

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Influence of Catalyst Systems, Ligands, and Solvents on Reaction Efficiency

The efficiency of the Suzuki-Miyaura coupling is critically influenced by the choice of the palladium source, the supporting ligand, the base, and the solvent system.

Catalyst and Ligands: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky and electron-rich phosphine ligands like SPhos, XPhos, and RuPhos have proven highly effective, often allowing for lower catalyst loadings, shorter reaction times, and broader substrate scope, even with challenging partners. mdpi.comnih.gov

Solvents: The choice of solvent impacts the solubility of reactants and the reaction rate. Common solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF), often with the addition of water to facilitate the dissolution of the inorganic base. researchgate.net In recent years, there has been a shift towards more environmentally benign "green" solvents. Propylene carbonate (PC) and ethanol have been shown to be effective media for Suzuki couplings, sometimes leading to faster reactions and higher yields compared to traditional solvents. nih.govresearchgate.net

Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Efficiency This table summarizes the influence of key reaction components on the outcome of the coupling reaction.

| Component | Example(s) | Role and Impact on Efficiency |

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Precatalyst that is reduced in situ to the active Pd(0) species. Choice affects catalyst activation and stability. |

| Ligand | PPh₃, SPhos, RuPhos | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. Bulky, electron-rich ligands often improve efficiency for aryl bromides. nih.gov |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species to form a reactive boronate complex for transmetalation. The choice of base can significantly affect yield. mdpi.com |

| Solvent | Toluene, Dioxane/H₂O, Ethanol, Propylene Carbonate (PC) | Solubilizes reactants and catalyst. Can influence reaction rate and yield. Green solvents like PC can offer improved performance. researchgate.net |

Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Heck, Sonogashira, Negishi)

Besides the Suzuki reaction, the bromine atom of Methyl 6-bromo-2,3-dimethoxybenzoate allows for other important C-C bond-forming reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene, typically catalyzed by a palladium complex, to form a new substituted alkene. It is a powerful method for C-C bond formation that breaks a C-H bond on the alkene partner. masterorganicchemistry.com

Sonogashira Reaction: This involves the coupling of the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by palladium complexes and often requires a copper(I) co-catalyst, although copper-free methods have been developed. mdpi.comsapub.org It is a highly reliable method for synthesizing aryl alkynes.

Stille Coupling: This reaction utilizes an organotin reagent (organostannane) as the coupling partner for the aryl bromide. Like the Suzuki coupling, it is palladium-catalyzed and has a broad substrate scope, though the toxicity of the tin byproducts is a significant drawback.

Negishi Coupling: This reaction employs an organozinc reagent, which is coupled with the aryl bromide. It is known for its high reactivity and functional group tolerance and is typically catalyzed by palladium or nickel complexes.

Table 3: Comparison of Major Cross-Coupling Reactions This table provides a comparative overview of key palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

| Reaction Name | Organometallic Reagent | Bond Formed (with Ar-Br) | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Ar-R | Low toxicity of byproducts; wide commercial availability of reagents. libretexts.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Ar-CH=CH-R | Couples with an alkene C-H bond; atom economical. masterorganicchemistry.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Ar-C≡C-R | Excellent method for aryl alkyne synthesis; often uses a Cu(I) co-catalyst. mdpi.com |

| Stille | Organotin (e.g., R-SnBu₃) | Ar-R | Tolerant of many functional groups, but tin reagents and byproducts are toxic. |

| Negishi | Organozinc (e.g., R-ZnCl) | Ar-R | High reactivity of organozinc reagents; sensitive to air and moisture. |

Nucleophilic Substitution Reactions at the Aryl Bromine Center

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as bromine, on an aromatic ring. Unlike nucleophilic substitution on alkyl halides (SN1/SN2), SNAr on unactivated aryl halides is generally very difficult. The reaction typically proceeds via one of two main mechanisms. youtube.com

Addition-Elimination Mechanism: This pathway is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed when the nucleophile attacks the carbon bearing the leaving group. libretexts.org

Elimination-Addition (Benzyne) Mechanism: This mechanism occurs on rings that are not activated by electron-withdrawing groups and requires a very strong base (e.g., NaNH₂). The base eliminates HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com

For Methyl 6-bromo-2,3-dimethoxybenzoate, the ring possesses both electron-donating (-OCH₃) and electron-withdrawing (-COOCH₃) groups. The two methoxy groups are electron-donating and generally deactivate the ring towards nucleophilic attack. youtube.com However, the methyl ester group is electron-withdrawing and is located para to the bromine atom. This para relationship is crucial, as it provides the necessary activation for the addition-elimination mechanism by stabilizing the intermediate Meisenheimer complex through resonance. libretexts.org Therefore, when treated with a strong nucleophile, Methyl 6-bromo-2,3-dimethoxybenzoate is expected to undergo substitution at the bromine center via the addition-elimination pathway.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions This table shows potential products from the reaction of Methyl 6-bromo-2,3-dimethoxybenzoate with various nucleophiles via the addition-elimination mechanism.

| Nucleophile | Reagent Example | Expected Product Functional Group |

| Hydroxide (B78521) | NaOH | Phenol |

| Alkoxide | NaOCH₃ | Anisole (Ether) |

| Amide | NaNH₂ | Aniline (Amine) |

| Thiolate | NaSPh | Thioether |

| Cyanide | NaCN | Benzonitrile |

Electrophilic Aromatic Substitution Reactions for Further Functionalization

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring.

The aromatic ring of Methyl 6-bromo-2,3-dimethoxybenzoate is heavily substituted, with only one available hydrogen atom for substitution, located at the C5 position. The feasibility and rate of an EAS reaction at this position depend on the combined electronic effects of the four existing groups:

-OCH₃ groups (at C2 and C3): Methoxy groups are powerful activating, ortho, para-directors due to their strong +R (resonance) effect. The C5 position is para to the C2-methoxy group and ortho to the C3-methoxy group, meaning both strongly direct an incoming electrophile to this site.

-Br group (at C6): Bromine is a deactivating, ortho, para-director. Its -I (inductive) effect outweighs its +R effect, making the ring less reactive, but it still directs to the ortho and para positions. The C5 position is meta to the bromine, so its directing effect does not favor this position.

-COOCH₃ group (at C1): The methyl ester group is a deactivating, meta-director due to its strong -I and -R effects. The C5 position is meta to the ester group, so this substituent also directs towards the target position.

Table 5: Potential Electrophilic Aromatic Substitution Reactions This table outlines common EAS reactions and the predicted product from the functionalization of Methyl 6-bromo-2,3-dimethoxybenzoate.

| Reaction | Reagents | Electrophile | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 6-bromo-2,3-dimethoxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 5,6-dibromo-2,3-dimethoxybenzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Methyl 6-bromo-5-(sulfo)-2,3-dimethoxybenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 5-acyl-6-bromo-2,3-dimethoxybenzoate |

Reduction and Oxidation Transformations Involving the Benzoate Ester or Aromatic Ring

The reactivity of Methyl 6-bromo-2,3-dimethoxybenzoate in reduction and oxidation reactions is influenced by the interplay of its functional groups: the aromatic ring substituted with a bromine atom and two methoxy groups, and the methyl ester functionality. While specific studies on this exact molecule are not prevalent, the behavior of related substituted aromatic esters and dimethoxybenzene derivatives provides a strong basis for understanding its potential transformations.

Reduction Transformations:

The reduction of Methyl 6-bromo-2,3-dimethoxybenzoate can selectively target either the ester group or the aromatic ring, depending on the chosen reagents and reaction conditions. The presence of the electron-donating methoxy groups and the electron-withdrawing bromo and ester groups on the aromatic ring influences its susceptibility to reduction.

Selective reduction of the ester functionality in the presence of an aromatic ring is a common transformation. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are known to selectively reduce esters to their corresponding alcohols. rsc.org For instance, methyl 4-(bromomethyl)benzoate (B8499459) has been selectively reduced to [4-(bromomethyl)phenyl]methanol in high yield using DIBAL-H, demonstrating the possibility of reducing the ester group without affecting a benzylic bromide. rsc.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are typically used for the reduction of carboxylic acids in the presence of esters, but their reactivity can be modulated. harvard.edu Lithium borohydride (B1222165) is another reagent commonly employed for the selective reduction of esters to alcohols in the presence of other functional groups like tertiary amides and nitriles. harvard.edu

Catalytic hydrogenation can be employed to reduce the aromatic ring. However, aromatic rings are generally resistant to hydrogenation under conditions that reduce typical alkene double bonds. libretexts.org More forcing conditions, such as using a platinum catalyst with high-pressure hydrogen gas or a more active catalyst like rhodium on carbon, are necessary to hydrogenate the benzene ring to a cyclohexane (B81311) derivative. libretexts.org It is also possible to achieve reductive dehalogenation of the C-Br bond, a reaction that can sometimes compete with other reductions depending on the catalyst and conditions.

Oxidation Transformations:

The oxidation of Methyl 6-bromo-2,3-dimethoxybenzoate would primarily involve the electron-rich dimethoxy-substituted aromatic ring. The methoxy groups activate the ring towards electrophilic attack and oxidation.

Electrochemical oxidation of dimethoxybenzene derivatives has been shown to yield quinone derivatives. acs.orgnih.gov For example, the constant-current electrolysis of 1,4-dimethoxybenzene derivatives in a basic methanol solution can produce the corresponding 1,4-quinone derivatives. acs.orgnih.gov The specific outcome of such oxidations can be sensitive to the substituents present on the aromatic ring and the reaction medium. acs.orgnih.gov

Chemical oxidizing agents like ceric ammonium nitrate (B79036) (CAN) are also effective for the oxidation of 1,4-dimethoxybenzene derivatives. tandfonline.comtandfonline.com The electronic nature of the substituents on the benzene ring can significantly affect the outcome of CAN oxidations, with electron-donating groups often facilitating the formation of diquinones. tandfonline.comtandfonline.com Given the presence of two electron-donating methoxy groups on the aromatic ring of Methyl 6-bromo-2,3-dimethoxybenzoate, oxidation to a quinone-type structure is a plausible transformation.

Below is a table summarizing potential reduction and oxidation transformations based on studies of related compounds.

| Transformation | Reagent/Condition | Potential Product | Reference |

| Reduction | |||

| Ester to Alcohol | Diisobutylaluminium hydride (DIBAL-H) | (6-bromo-2,3-dimethoxyphenyl)methanol | rsc.org |

| Aromatic Ring Hydrogenation | H2, Rh/C or Pt, high pressure | Methyl 6-bromo-2,3-dimethoxycyclohexanecarboxylate | libretexts.org |

| Oxidation | |||

| Aromatic Ring Oxidation | Ceric Ammonium Nitrate (CAN) | Methyl 6-bromo-2,3-dimethoxy-1,4-benzoquinone-5-carboxylate (or isomer) | tandfonline.comtandfonline.com |

| Electrochemical Oxidation | Constant-current electrolysis in KOH/MeOH | Quinone derivative | acs.orgnih.gov |

Derivatization Strategies for the Carboxylic Ester Functionality

The methyl ester group of Methyl 6-bromo-2,3-dimethoxybenzoate is a versatile handle for a variety of derivatization reactions, allowing for the introduction of different functional groups and the synthesis of a range of analogues. The primary transformations of the ester functionality include hydrolysis to the corresponding carboxylic acid and conversion to amides.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromo-2,3-dimethoxybenzoic acid, can be readily achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is a common method for this transformation. For example, the hydrolysis of methyl 4-bromo-3-(methoxymethoxy)benzoate to 4-bromo-3-(methoxymethoxy)benzoic acid was successfully carried out using aqueous potassium hydroxide in a mixture of tetrahydrofuran and methanol. nih.gov A similar approach would be expected to be effective for the hydrolysis of Methyl 6-bromo-2,3-dimethoxybenzoate.

Amidation:

The conversion of the methyl ester to an amide can be achieved through direct aminolysis or, more commonly, via a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with an amine. Direct reaction with an amine (aminolysis) often requires high temperatures and may not be suitable for all substrates. A more general and milder approach involves activating the corresponding carboxylic acid (obtained from hydrolysis) with a coupling agent, such as a carbodiimide, followed by reaction with the desired amine.

Alternatively, palladium-catalyzed amidation reactions have been developed for the direct conversion of aryl halides to amides. While this methodology is typically applied to the C-X bond, it highlights the advances in C-N bond formation that could potentially be adapted for the derivatization of the ester group under specific conditions, though direct amidation of the ester is more conventional. Studies on the palladium-catalyzed amination and amidation of bromo-containing heterocycles demonstrate the utility of this approach for forming C-N bonds in related systems. researchgate.net

The table below outlines the primary derivatization strategies for the carboxylic ester functionality of Methyl 6-bromo-2,3-dimethoxybenzoate.

| Reaction | Reagents | Product | Reference |

| Hydrolysis | Aqueous KOH in THF/MeOH | 6-bromo-2,3-dimethoxybenzoic acid | nih.gov |

| Amidation (via carboxylic acid) | 1. Hydrolysis (e.g., KOH) 2. Amine, Coupling Agent (e.g., DCC, EDC) | N-substituted-6-bromo-2,3-dimethoxybenzamide | N/A |

Applications of Methyl 6 Bromo 2,3 Dimethoxybenzoate in Advanced Organic Synthesis

Role as a Precursor in Natural Product Total Synthesis

The structural framework of Methyl 6-bromo-2,3-dimethoxybenzoate makes it an important building block in the multistep synthesis of complex, naturally occurring compounds. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester and methoxy (B1213986) groups can be manipulated or can direct reactions to other parts of the molecule.

Methyl 6-bromo-2,3-dimethoxybenzoate serves as a key starting material in the convergent total synthesis of the naturally occurring naphthopyranocoumarins, Arnottin I and Arnottin II. nih.gov In this synthetic route, the compound acts as the furyl coupling partner. nih.gov

The synthesis begins with a Suzuki coupling reaction between Methyl 6-bromo-2,3-dimethoxybenzoate (designated as compound 5a in the synthesis) and furan-3-boronic acid. nih.gov This palladium-catalyzed reaction selectively replaces the bromine atom with a furan (B31954) ring, yielding Methyl 6-(furan-3-yl)-2,3-dimethoxybenzoate (6a ) in high yield. nih.gov This intermediate is then subjected to a benzyne (B1209423) cycloaddition, which ultimately leads to the core structure of the Arnottin compounds. nih.gov The transformation of Methyl 6-bromo-2,3-dimethoxybenzoate is a critical step that establishes a significant portion of the final natural product's carbon skeleton. nih.gov

Table 1: Key Synthetic Steps Involving Methyl 6-bromo-2,3-dimethoxybenzoate

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Methyl 6-bromo-2,3-dimethoxybenzoate (5a ) | Furan-3-boronic acid, K₂CO₃, Pd(PPh₃)₂Cl₂ | Methyl 6-(furan-3-yl)-2,3-dimethoxybenzoate (6a ) | 82% |

Data sourced from Johnston, J.N., et al. (2015). nih.gov

While the synthetic methodology used in the Arnottin syntheses is suggested to be applicable to other coumarin-based natural products, a detailed search of scientific literature did not yield other specific examples of complete total syntheses where Methyl 6-bromo-2,3-dimethoxybenzoate was used as a strategic intermediate. Its role as a versatile building block suggests potential, but documented applications in the total synthesis of other named natural products are not widely reported.

Building Block for Pharmaceutical Intermediates and Lead Compound Synthesis

As a functionalized aromatic compound, Methyl 6-bromo-2,3-dimethoxybenzoate is categorized as a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates. evitachem.comguidechem.com The presence of reactive sites allows for its incorporation into larger, biologically active scaffolds. However, a comprehensive review of the literature did not reveal specific examples of commercially available drugs or named lead compounds whose synthesis directly employs Methyl 6-bromo-2,3-dimethoxybenzoate as a key intermediate.

Precursor for Advanced Materials and Functional Molecules

In the context of materials science, functionalized organic molecules like Methyl 6-bromo-2,3-dimethoxybenzoate are sometimes investigated for their potential use in creating novel materials with unique structural or electronic properties. evitachem.combldpharm.com Despite its classification as a potential material science building block by chemical suppliers, extensive searches of research databases did not identify specific studies or published literature detailing its use as a precursor for advanced materials such as polymers, metal-organic frameworks (MOFs), or organic light-emitting diode (OLED) components.

Contribution to Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry often utilizes versatile building blocks that can be systematically modified to generate large libraries of related compounds for high-throughput screening. The reactive bromine atom on Methyl 6-bromo-2,3-dimethoxybenzoate makes it theoretically suitable for such applications. Nevertheless, a thorough search of the scientific literature found no specific instances or documented schemes where this compound has been used to generate a combinatorial library or a focused chemical library for drug discovery or other screening purposes.

Advanced Spectroscopic and Structural Characterization of Methyl 6 Bromo 2,3 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Chemical shifts (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration values for each proton.

¹³C NMR: Chemical shifts (δ) for each unique carbon atom.

2D NMR: Correlation data from COSY, HMQC, and HMBC experiments to establish connectivity between protons and carbons.

Vibrational Spectroscopy:

Infrared (IR): Wavenumbers (cm⁻¹) for characteristic functional group absorptions (e.g., C=O of the ester, C-O stretches of the methoxy (B1213986) groups, C-Br stretch, and aromatic C-H and C=C bands).

Raman: Corresponding Raman shifts, which would complement the IR data.

Mass Spectrometry (MS):

The mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.

Data on the fragmentation pattern to help confirm the structure.

X-ray Crystallography:

Crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates, which would definitively determine the solid-state structure of the molecule.

Without these specific data points for Methyl 6-bromo-2,3-dimethoxybenzoate, it is not possible to fulfill the user's request to generate a detailed and accurate scientific article. Further experimental research would be needed to determine these characteristics.

In-depth Spectroscopic and Structural Analysis of Methyl 6-bromo-2,3-dimethoxybenzoate Remains Elusive

A thorough investigation into the advanced spectroscopic and structural characteristics of the chemical compound Methyl 6-bromo-2,3-dimethoxybenzoate has revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed data on its conformational analysis, torsional strain, intermolecular interactions, and crystal packing, no specific experimental or computational studies providing this information could be located.

The inquiry, aimed at constructing a detailed article on the compound's structural properties, failed to uncover any peer-reviewed papers, crystallographic database entries, or spectroscopic analyses that would allow for a comprehensive discussion of the topics outlined.

Searches for "Methyl 6-bromo-2,3-dimethoxybenzoate" and related terms in scientific databases consistently led to information on analogous but structurally distinct molecules. For instance, studies were found for 6-bromo-2,3-dimethoxybenzaldehyde, the corresponding aldehyde, which has been analyzed for its crystal structure and intermolecular forces. However, the substitution of the aldehyde group with a methyl ester fundamentally alters the compound's electronic and steric properties, making direct extrapolation of these findings to Methyl 6-bromo-2,3-dimethoxybenzoate scientifically unsound.

Similarly, while data exists for other isomers of bromo-dimethoxybenzoate, this information is not applicable to the specific 6-bromo-2,3-dimethoxy substitution pattern requested. The precise arrangement of the bromine and methoxy groups on the benzene (B151609) ring, along with the orientation of the methyl ester, dictates the molecule's conformation, how it packs in a solid state, and the nature of its non-covalent interactions.

Without experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy, or computational chemistry studies, any discussion on the following would be purely speculative:

Investigation of Intermolecular Interactions and Crystal Packing:A detailed description of the crystal lattice, including unit cell dimensions, space group, and the specific intermolecular contacts (such as hydrogen bonds, halogen bonds, or π-stacking), is contingent on crystallographic data.

At present, the scientific community has not published the specific structural and spectroscopic data necessary to fulfill the detailed requirements for an article on Methyl 6-bromo-2,3-dimethoxybenzoate. Therefore, a scientifically accurate and detailed article on its advanced spectroscopic and structural characterization cannot be generated.

Theoretical and Computational Investigations on Methyl 6 Bromo 2,3 Dimethoxybenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular properties of Methyl 6-bromo-2,3-dimethoxybenzoate. This method allows for a detailed understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics. By employing various functionals and basis sets, such as B3LYP with 6-311++G(d,p), researchers can model the compound with a high degree of accuracy. bohrium.comnih.govresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in a DFT study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For Methyl 6-bromo-2,3-dimethoxybenzoate, this process involves determining the bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-O bonds of the methoxy (B1213986) groups and the C-C bond of the ester group. researchgate.net The orientation of these groups relative to the benzene (B151609) ring can significantly influence the molecule's properties. By calculating the energy as a function of the relevant dihedral angles, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov For instance, the planarity of the ester group and the spatial arrangement of the methoxy groups relative to the bromine atom are critical structural features.

Below is an illustrative table of optimized geometrical parameters for a stable conformer of Methyl 6-bromo-2,3-dimethoxybenzoate, as would be predicted from a DFT calculation.

Interactive Table: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | O-CH₃ (ester) | 1.44 Å |

| Bond Angle | C-C-Br | 118.5° |

| Bond Angle | O=C-O | 124.0° |

| Dihedral Angle | C-C-O-C (methoxy) | 0° / 180° (planar/anti-planar) |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Understanding the electronic structure of Methyl 6-bromo-2,3-dimethoxybenzoate is crucial for predicting its reactivity. DFT calculations provide insights into the distribution of electrons and the energies of the molecular orbitals. bohrium.comnih.gov The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net A smaller gap generally suggests higher reactivity. For Methyl 6-bromo-2,3-dimethoxybenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO may be distributed over the carbonyl group and the aromatic ring system.

Interactive Table: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. researchgate.net For Methyl 6-bromo-2,3-dimethoxybenzoate, it is possible to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comnih.govgithub.io These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule. The accuracy of these predictions can be improved by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Similarly, infrared (IR) frequencies can be calculated to predict the vibrational spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the ester group or the C-H stretches of the methyl groups. This information is invaluable for interpreting experimental IR spectra.

Interactive Table: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | C=O (ester) |

| ¹H NMR | Chemical Shift (δ) | ~3.9 ppm | -OCH₃ protons |

| IR | Frequency (ν) | ~1730 cm⁻¹ | C=O stretching |

| IR | Frequency (ν) | ~1250 cm⁻¹ | C-O stretching |

Molecular Dynamics Simulations for Conformational Space and Reactivity Prediction

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior over time. researchgate.net For Methyl 6-bromo-2,3-dimethoxybenzoate, MD simulations can provide a more complete understanding of its conformational space by modeling the movements of its atoms at a given temperature. nih.govresearchgate.net This allows for the exploration of different conformers and the transitions between them, providing insights that go beyond the static picture of geometry optimization.

MD simulations can also be used to predict reactivity by simulating the molecule's interactions with other chemical species in a solvent environment. chemrxiv.org By observing the trajectories of the atoms over time, it is possible to identify potential reaction pathways and estimate the free energy barriers associated with them, thus providing a dynamic view of the molecule's reactivity.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving Methyl 6-bromo-2,3-dimethoxybenzoate. diva-portal.orgdiva-portal.orgmdpi.com For instance, in a nucleophilic aromatic substitution reaction, where the bromine atom is replaced by a nucleophile, these methods can be used to map out the entire reaction pathway. nih.govkhanacademy.org

This involves locating the transition state, which is the highest energy point along the reaction coordinate. diva-portal.org The structure and energy of the transition state provide crucial information about the reaction's activation energy and, consequently, its rate. mdpi.com By analyzing the transition state, researchers can understand the bonding changes that occur during the reaction. For example, calculations could determine whether a substitution reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.gov For a class of compounds including Methyl 6-bromo-2,3-dimethoxybenzoate, a QSRR model could be developed to predict reactivity based on calculated molecular descriptors.

These descriptors, which can be derived from DFT calculations, include electronic properties (like HOMO/LUMO energies), steric parameters, and lipophilicity. nih.gov By correlating these descriptors with experimentally determined reaction rates for a set of related substituted benzoates, a predictive model can be built. dnu.dp.ua This model could then be used to estimate the reactivity of new, unsynthesized derivatives, aiding in the rational design of molecules with desired chemical properties.

Future Research Directions and Emerging Methodologies for Methyl 6 Bromo 2,3 Dimethoxybenzoate

Development of More Atom-Economical and Stereoselective Synthetic Routes

Future research will likely focus on developing synthetic routes with improved atom economy. This could involve catalytic methods that utilize elemental bromine more efficiently or direct C-H activation and functionalization techniques that avoid the pre-functionalization of starting materials. Addition reactions are inherently more atom-economical than substitution reactions, and exploring pathways that leverage this principle would be a significant advancement. rsc.org

Table 1: Comparison of Atom Economy in Synthetic Reactions

| Reaction Type | General Scheme | Atom Economy | Byproducts |

| Substitution | A-B + C-D → A-C + B-D | Lower | B-D is waste |

| Addition | A + B → A-B | Higher (often 100%) | None |

Although Methyl 6-bromo-2,3-dimethoxybenzoate itself is achiral, it is often a precursor to chiral molecules where stereoselectivity is crucial. Future synthetic strategies may focus on developing catalytic asymmetric transformations of its derivatives. For instance, subsequent reactions on the benzoate (B1203000) backbone could introduce chiral centers, and the development of stereoselective methods to control these outcomes is an active area of research. researchgate.net This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical course of a reaction, yielding enantiomerically pure products.

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The chemical reactivity of Methyl 6-bromo-2,3-dimethoxybenzoate is dominated by the presence of the aryl bromide and the methyl ester functionalities. The bromine atom is a particularly reactive site, making the compound an excellent substrate for a variety of catalytic cross-coupling reactions.

Future research will continue to explore its participation in established and novel catalytic cycles. The bromine atom's electrophilic nature makes it susceptible to nucleophilic attack, enabling the introduction of diverse substituents. guidechem.com This makes it a valuable starting material for constructing complex molecular architectures.

Potential Catalytic Transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Heck-Mizoroki Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Carbonylation Reactions: Introduction of a carbonyl group, potentially converting the bromide to an amide, acid, or other ester.

The ester group also provides opportunities for further modifications, such as hydrolysis to the corresponding carboxylic acid (6-Bromo-2,3-dimethoxybenzoic acid), reduction to an alcohol, or amidation. guidechem.combiosynth.com Exploring novel catalysts that can selectively perform these transformations in the presence of the bromo and methoxy (B1213986) groups is a key area for future investigation. This will expand the library of accessible derivatives and enhance the compound's role as a versatile synthetic intermediate. For example, similar bromo-naphthoate esters have been used as key intermediates in the synthesis of pharmaceuticals like Adapalene and Dasabuvir through cross-coupling and subsequent functional group manipulations. guidechem.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis and derivatization of Methyl 6-bromo-2,3-dimethoxybenzoate are well-suited for adaptation to flow chemistry platforms.

Future research will likely focus on translating existing batch syntheses into continuous flow processes. For example, bromination reactions, which can be exothermic, can be controlled more effectively in a flow reactor, minimizing the risk of thermal runaways and byproduct formation. Similarly, catalytic cross-coupling reactions involving this substrate could be optimized in flow systems, allowing for precise control of reaction time, temperature, and catalyst loading, often leading to higher yields and purities.

Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, can further accelerate the exploration of the chemical space around Methyl 6-bromo-2,3-dimethoxybenzoate. By systematically varying reactants, catalysts, and conditions, these platforms can rapidly generate libraries of derivatives for screening in drug discovery or materials science applications. This high-throughput approach can significantly shorten the timeline for identifying molecules with desired properties.

Computational Design of Enhanced Derivatives with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting molecular structure, stability, and reactivity. nih.gov Studies on similar molecules, such as bromo-dimethoxybenzaldehydes, have utilized DFT and Hirshfeld surface analysis to investigate electronic properties (like HOMO-LUMO energy gaps) and intermolecular interactions that govern crystal packing. scielo.brresearchgate.net

Future research will increasingly leverage these computational tools for the in silico design of novel derivatives of Methyl 6-bromo-2,3-dimethoxybenzoate. By modeling the effects of different substituents on the aromatic ring, researchers can predict how these changes will influence the molecule's electronic properties and, consequently, its reactivity.

Table 2: Computationally Tunable Properties and Their Implications

| Property | Computational Method | Implication for Reactivity |

| HOMO/LUMO Energies | DFT | Predicts electronic transitions and susceptibility to nucleophilic/electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov |

| Bond Dissociation Energies | DFT | Predicts the reactivity of specific bonds, such as the C-Br bond in cross-coupling reactions. |

| Intermolecular Interactions | Hirshfeld Surface Analysis | Understands crystal packing and solid-state properties. researchgate.net |

This computational-first approach allows for the rational design of derivatives with enhanced or specifically tuned reactivity for particular applications. For example, by computationally screening a virtual library of derivatives, scientists can identify candidates with optimal electronic properties for a specific catalytic reaction before committing to their synthesis in the laboratory. This synergy between computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of new materials and bioactive compounds derived from Methyl 6-bromo-2,3-dimethoxybenzoate. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 6-bromo-2,3-dimethoxybenzoate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via bromination and methoxylation of a benzoate precursor. For example, bromination at the 6-position of a dimethoxybenzoate scaffold may involve electrophilic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Methoxylation can be achieved via nucleophilic substitution with methyl iodide under basic conditions. Key intermediates should be characterized using H/C NMR to confirm regioselectivity and FT-IR to verify ester and methoxy groups. Crystallographic validation (X-ray diffraction) is recommended for unambiguous structural confirmation, as demonstrated in analogous brominated hydrazide derivatives .

Q. How can researchers confirm the purity and stability of methyl 6-bromo-2,3-dimethoxybenzoate under experimental conditions?

- Methodological Answer : Purity can be assessed using HPLC with a C18 column and UV detection (λ = 254 nm), comparing retention times against a certified reference standard. Stability studies should evaluate degradation under varying pH, temperature, and solvent conditions (e.g., DMSO, methanol). Accelerated stability testing (40°C/75% RH for 4 weeks) combined with mass spectrometry can identify decomposition products, such as demethylation or hydrolysis of the ester group .

Q. What spectroscopic techniques are critical for structural elucidation of methyl 6-bromo-2,3-dimethoxybenzoate?

- Methodological Answer :

- NMR : H NMR will show singlet peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect. C NMR confirms the ester carbonyl (~δ 165–170 ppm) and quaternary carbons adjacent to bromine.

- MS : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (expected [M+H]⁺: 289.9934).

- X-ray crystallography : Resolves steric effects of the bromine and methoxy substituents, as seen in structurally related compounds .

Advanced Research Questions

Q. How do the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 6-position acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids. Methoxy groups at 2- and 3-positions can sterically hinder coupling efficiency; optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol) is critical. Computational studies (DFT) can predict electronic effects, while kinetic monitoring via GC-MS quantifies reaction progress .

Q. What strategies can resolve contradictions in reported biological activity data for brominated aromatic esters?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., bacterial strain variability in antimicrobial studies) or impurities. Researchers should:

- Replicate assays using standardized protocols (e.g., broth microdilution for MIC determination).

- Perform structure-activity relationship (SAR) analysis to isolate the contributions of bromine and methoxy groups.

- Cross-validate results with analogs, such as 6-bromoaplysinopsin derivatives, where bromine enhances 5-HT receptor binding affinity .

Q. How can supramolecular interactions of methyl 6-bromo-2,3-dimethoxybenzoate be exploited in crystal engineering?

- Methodological Answer : The compound’s hydrogen-bonding potential (via ester carbonyl and methoxy oxygen) can direct crystal packing. Co-crystallization with complementary hydrogen-bond donors (e.g., amines) or π-π stacking partners (e.g., polyaromatic hydrocarbons) may yield materials with tailored porosity or optical properties. Single-crystal X-ray data from similar brominated benzoates reveal dimeric structures stabilized by N–H∙∙∙O interactions, providing a blueprint for design .

Q. What role does methyl 6-bromo-2,3-dimethoxybenzoate play in natural product total synthesis?

- Methodological Answer : The compound serves as a precursor for complex molecules via functional group interconversion. For example:

- Demethylation : BBr₃ in DCM selectively removes methoxy groups, enabling hydroxylation for glycosylation or phosphorylation.

- Ester hydrolysis : NaOH/MeOH yields the carboxylic acid, which can be coupled to amines or reduced to alcohols.

These steps are critical in synthesizing brominated benzofuran derivatives, as demonstrated in marine natural product analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.